Superior Lipophilicity and Partition Coefficient Compared to Tetrabutylammonium Hydroxide
The functional differentiation of tetraoctylammonium hydroxide (TOAH) is quantitatively defined by its partition coefficient (LogP), a direct measure of its distribution between an organic and aqueous phase. This property is the primary determinant of its efficiency in phase-transfer catalysis and its compatibility with lipophilic matrices . TOAH has a calculated LogP of approximately 11.07 . This is significantly higher than that of the commonly used analog, tetrabutylammonium hydroxide (TBAH), which has a LogP of approximately 5.2 [1]. The difference of nearly 6 LogP units indicates that TOAH partitions into an organic phase over a million times more favorably than TBAH, a fundamental physicochemical distinction that underpins its selection for specific applications.
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 11.07 |
| Comparator Or Baseline | Tetrabutylammonium hydroxide (TBAH): LogP ≈ 5.2 |
| Quantified Difference | ΔLogP ≈ 5.9 (representing a >10⁵-fold increase in organic-phase affinity) |
| Conditions | Standard computational prediction models for LogP |
Why This Matters
This extreme lipophilicity is not an incremental improvement but a threshold property required for applications involving non-polar media, where TOAH functions effectively and TBAH does not.
- [1] HMDB. (n.d.). Showing metabocard for Tetrabutylammonium hydroxide. View Source
